4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is a deuterated analog of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine. This compound is primarily used in scientific research to study the carcinogenic effects of tobacco-related compounds and their metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:
Nitration: The starting material, 3-pyridylbutanone, undergoes nitration to introduce the nitroso group.
Deuteration: The nitroso compound is then subjected to deuteration using deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Purification: The final product is purified using chromatographic techniques to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted pyridyl compounds.
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and chemical properties of tobacco-specific nitrosamines.
Biology: Investigating the biological effects of nitrosamines on cellular processes.
Medicine: Researching the carcinogenic mechanisms of tobacco-related compounds and developing potential chemopreventive agents.
Industry: Used in the development of analytical methods for detecting nitrosamines in tobacco products.
Mechanism of Action
The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is unique due to its deuterated nature, which makes it a valuable tool in tracing metabolic pathways and studying the kinetics of nitrosamine metabolism. This compound provides insights into the specific interactions and transformations that occur in biological systems, distinguishing it from its non-deuterated counterparts .
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5, commonly referred to as NNAL-d5, is a stable isotope-labeled derivative of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This compound is of significant interest in toxicology and cancer research due to its role as a metabolite of the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is found in tobacco smoke. Understanding the biological activity of NNAL-d5 is crucial for elucidating its mechanisms of action and potential health impacts.
NNAL-d5 undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can bind to DNA, resulting in mutagenic adducts. The primary metabolic pathways include:
- Alpha-Hydroxylation : This reaction generates diazonium ions that are highly reactive and capable of forming DNA adducts, which are critical in carcinogenesis. The process can also release formaldehyde, contributing further to DNA damage .
- Glucuronidation : NNAL-d5 is subjected to conjugation by UDP-glucuronosyltransferases (UGTs), particularly UGT2B28 and UGT2B4, facilitating its elimination from the body. This process converts NNAL-d5 into more hydrophilic forms, such as NNAL-N-glucuronide, which can be excreted .
Key Enzymatic Reactions
Enzyme | Reaction | Function |
---|---|---|
CBR1 | NNAL-d5 + NADPH → NNAL + NADP | Reduces carbonyl compounds |
UGT2B28 | NNAL + UDPGA → NNAL-N-glucuronide + UDP | Conjugates xenobiotics for detoxification |
UGT2B4 | NNAL + UDPGA → Various glucuronides | Important for estrogen metabolism |
Carcinogenic Potential
Research indicates that NNAL-d5 retains significant carcinogenic properties similar to its parent compound NNK. Studies have demonstrated that exposure to NNK and its metabolites, including NNAL-d5, leads to:
- Tumor Promotion : Animal models exposed to NNK show increased tumorigenesis in lung tissues, with associated metabolic syndrome indicators such as elevated triglycerides and glucose levels .
- DNA Adduct Formation : Specific DNA adducts formed by the interaction of NNAL-d5 with DNA have been identified, indicating a direct mechanism by which this compound may contribute to cancer development .
Case Studies
- Animal Studies : In a study involving mice treated with NNK, significant increases in lung tumors were observed alongside metabolic syndrome symptoms. The study highlighted that both susceptible and resistant strains exhibited similar metabolic changes despite differing tumorigenic responses .
- Human Relevance : Clinical studies have explored the effects of dietary compounds such as phenethyl isothiocyanate (PEITC) on inhibiting the metabolic activation of NNK. These studies suggest potential protective effects against lung carcinogenesis associated with tobacco exposure .
Properties
CAS No. |
1794885-45-2 |
---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2 |
InChI Key |
OGRXKBUCZFFSTL-WRMAMSRYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Synonyms |
α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5; 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5; rac NNAL-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.